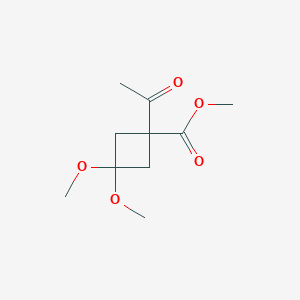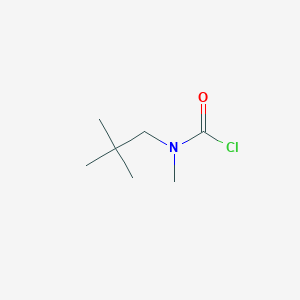![molecular formula C9H8N4 B1432578 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile CAS No. 1556142-23-4](/img/structure/B1432578.png)
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile
Descripción general
Descripción
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is an organic compound with the molecular formula C9H8N4 This compound features a pyrazine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a cyano group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carbonitrile and methyl(prop-2-yn-1-yl)amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride is often used to facilitate the reaction.
Procedure: The pyrazine-2-carbonitrile is reacted with methyl(prop-2-yn-1-yl)amine in the presence of the base, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Binding: The presence of the cyano and amino groups allows for strong binding interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopyrazine-2-carbonitrile: Lacks the methyl(prop-2-yn-1-yl) group, resulting in different chemical properties.
5-(Methylamino)pyrazine-2-carbonitrile: Similar but without the prop-2-yn-1-yl group, affecting its reactivity and applications.
Uniqueness
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is unique due to the presence of the methyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines
Propiedades
IUPAC Name |
5-[methyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-3-4-13(2)9-7-11-8(5-10)6-12-9/h1,6-7H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLWALNUCXTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)



![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)





![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
